molecular formula C8H12N2O2 B12882330 (S)-2-(4-Isopropyl-2-oxooxazolidin-3-yl)acetonitrile

(S)-2-(4-Isopropyl-2-oxooxazolidin-3-yl)acetonitrile

Cat. No.: B12882330
M. Wt: 168.19 g/mol
InChI Key: HUCOSKQXPZZHRP-SSDOTTSWSA-N
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Description

(S)-2-(4-Isopropyl-2-oxooxazolidin-3-yl)acetonitrile is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the oxazolidinone ring and the nitrile group makes this compound a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Isopropyl-2-oxooxazolidin-3-yl)acetonitrile typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Formation of the Nitrile Group: The nitrile group can be introduced through cyanation reactions, often using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, where the oxygen or nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted oxazolidinones.

Scientific Research Applications

(S)-2-(4-Isopropyl-2-oxooxazolidin-3-yl)acetonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the mechanism of action of oxazolidinone-based drugs.

    Industrial Applications: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-Isopropyl-2-oxooxazolidin-3-yl)acetonitrile would depend on its specific application. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic.

    Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action.

Comparison

    Linezolid: (S)-2-(4-Isopropyl-2-oxooxazolidin-3-yl)acetonitrile might have different substituents that could affect its potency and spectrum of activity.

    Tedizolid: The presence of different functional groups might result in variations in pharmacokinetics and pharmacodynamics.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]acetonitrile

InChI

InChI=1S/C8H12N2O2/c1-6(2)7-5-12-8(11)10(7)4-3-9/h6-7H,4-5H2,1-2H3/t7-/m1/s1

InChI Key

HUCOSKQXPZZHRP-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1CC#N

Canonical SMILES

CC(C)C1COC(=O)N1CC#N

Origin of Product

United States

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